molecular formula C11H15I B6162037 1-tert-butyl-4-iodo-2-methylbenzene CAS No. 1369852-38-9

1-tert-butyl-4-iodo-2-methylbenzene

Cat. No.: B6162037
CAS No.: 1369852-38-9
M. Wt: 274.1
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Description

1-tert-Butyl-4-iodo-2-methylbenzene is a halogenated aromatic compound characterized by a tert-butyl group at position 1, an iodine atom at position 4, and a methyl group at position 2. This substitution pattern confers unique steric and electronic properties, making it valuable in cross-coupling reactions and as a building block in organic synthesis. The tert-butyl group provides steric bulk, while the iodine atom enhances reactivity in metal-catalyzed transformations due to its polarizability and leaving-group ability .

Properties

CAS No.

1369852-38-9

Molecular Formula

C11H15I

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

Bromine-to-Iodine Exchange

A widely utilized method involves halogen exchange from brominated precursors. For example, 1-tert-butyl-4-bromo-2-methylbenzene undergoes substitution with iodine sources in the presence of transition metal catalysts. A nickel-mediated approach employs Zn powder, Ni(COD)₂, and MgCl₂ in a mixed solvent system (CH₃CN/DMF, 3:7) under nitrogen at room temperature. This method achieves yields of 80–96% after purification via silica gel chromatography (20% ethyl acetate in hexanes). The mechanism likely proceeds through a single-electron transfer (SET) process, where Zn reduces Ni(II) to Ni(0), facilitating oxidative addition of the C–Br bond and subsequent iodide displacement.

Key Reaction Conditions:

  • Catalyst System : Ni(COD)₂ (10 mol%), MgCl₂ (150 mol%), Zn (300 mol%)

  • Solvent : CH₃CN/DMF (3:7)

  • Temperature : 25°C

  • Yield : 80–96%

Electrophilic Aromatic Iodination

Directed Iodination Using tert-Butyl Directing Groups

The tert-butyl group’s strong para-directing effect enables regioselective iodination of 1-tert-butyl-2-methylbenzene. A metal-free protocol employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene at room temperature. The reaction generates iodonium intermediates via radical pathways, with TBHP acting as an oxidant and peroxide source. This method avoids transition metals and achieves yields up to 92% for analogous substrates.

Reaction Mechanism:

  • Iodonium Ion Formation : I₂ reacts with TBHP to generate tert-butoxyiodine (t-BuOI) and hypoiodous acid (HOI).

  • Radical Initiation : Homolytic cleavage of t-BuOI produces tert-butoxyl radicals (t-BuO- ) and iodine radicals (I- ).

  • Electrophilic Attack : Iodine radicals selectively attack the para position of the tert-butyl group, forming a cyclohexadienyl radical intermediate.

  • Peroxidation : The intermediate reacts with TBHP to yield the final product.

Optimized Conditions:

  • Reagents : I₂ (1.0 equiv), TBHP (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 25°C

  • Time : 24 hours

  • Yield : 59–92%

Substrate Limitations

This method is less effective for electron-deficient aromatics or substrates with competing ortho-directing groups. The methyl substituent at position 2 minimally impacts regioselectivity due to the dominance of the tert-butyl group’s directing effect.

Cross-Coupling Reactions

Palladium-Catalyzed Coupling

Palladium-mediated cross-coupling offers an alternative route, particularly for introducing iodine late in the synthesis. For instance, Suzuki–Miyaura coupling of 1-tert-butyl-2-methyl-4-boronic acid with iodobenzene derivatives has been explored, though direct examples are scarce in the literature. More commonly, Ullmann-type couplings employ CuI or Pd catalysts to couple aryl halides with tert-butyl precursors.

Example Protocol:

  • Substrate Preparation : 4-Iodo-1-tosylpiperidine is reacted with 4-(tert-butyl)benzoic anhydride in the presence of Ni(COD)₂ and Zn.

  • Coupling : The reaction proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetallation with a tert-butyl–zinc reagent.

  • Reductive Elimination : Forms the C–C bond, yielding the target compound.

Conditions:

  • Catalyst : Ni(COD)₂ (10 mol%)

  • Base : Triethylamine

  • Solvent : DCM

  • Yield : 84% (for analogous compounds)

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range Source
Halogen ExchangeHigh yields; regioselectiveRequires anhydrous conditions; costly catalysts80–96%
Electrophilic IodinationMetal-free; mild conditionsLimited to electron-rich arenes59–92%
Cross-CouplingModular; late-stage functionalizationComplex setup; competing side reactions60–84%

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and scalability. Halogen exchange is favored for its high yields, though catalyst recycling remains a challenge. Continuous-flow systems have been proposed to enhance efficiency in electrophilic iodination, reducing reaction times and improving safety with hazardous reagents like I₂ .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-tert-butyl-4-iodo-2-methylbenzene is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-iodo-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s iodine atom acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles. This process is crucial in various chemical reactions and pathways, contributing to its diverse applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in halogen type, substituent positions, and alkyl group bulk. Below is a comparative analysis:

Table 1: Comparison of Structural Analogs
Compound Name CAS Number Substituents Molecular Formula Key Differences vs. Target Compound Reference
1-(tert-Butyl)-4-(chloromethyl)benzene 19692-45-6 ClCH₂ at position 4 C₁₁H₁₅Cl Chlorine vs. iodine; CH₂Cl vs. CH₃ and I
1-Bromo-4-(tert-pentyl)benzene 57263-21-5 Br at position 4; tert-pentyl C₁₁H₁₅Br Bromine vs. iodine; tert-pentyl vs. tert-butyl
1-Bromo-4-tert-butylbenzene 57263-21-5 Br at position 4 C₁₀H₁₃Br Bromine vs. iodine; lacks 2-methyl group
1-(Chloromethyl)-4-isopropylbenzene 2051-18-5 ClCH₂ at position 1; isopropyl C₁₀H₁₃Cl Isopropyl vs. tert-butyl; ClCH₂ vs. I and CH₃
5-tert-Butyl-2-[(4-tert-butylphenyl)diselanyl]-1,3-dimethylbenzene 330183-92-1 Diselanyl group; two tert-butyl C₂₄H₃₄Se₂ Selenium vs. iodine; additional tert-butyl

Research Findings and Trends

  • Cross-Coupling Utility : Iodine-containing analogs are preferred in aryl-aryl bond formations, as demonstrated in the synthesis of 1-Methoxyethyl-4-((4-(tert-butyl)phenyl)ethynyl)benzene using iodine-copper catalysts .
  • Thermal Stability : tert-Butyl groups enhance thermal stability, making the target compound more robust under high-temperature reactions than isopropyl or linear alkyl analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-tert-butyl-4-iodo-2-methylbenzene?

  • Methodology :

  • Electrophilic iodination : Start with 1-tert-butyl-2-methylbenzene, employing iodine (I₂) with a Lewis acid catalyst (e.g., FeCl₃) in a nitromethane solvent under reflux (60–80°C). Monitor progress via TLC .
  • Halogen exchange : Substitute bromine or chlorine at the para position using NaI in acetone under reflux (Kornblum reaction), leveraging the iodide’s nucleophilicity .
    • Validation : Confirm purity via GC-MS and compare melting points with literature values (e.g., PubChem data for analogous tert-butyl-substituted aromatics) .

Q. How can spectroscopic techniques characterize this compound?

  • NMR Analysis :

  • ¹H NMR : The tert-butyl group (9H singlet at ~1.3 ppm) and methyl group (3H singlet at ~2.3 ppm) are diagnostic. Deshielding of aromatic protons near iodine (δ 7.2–7.8 ppm) indicates para substitution .
  • ¹³C NMR : Iodine’s inductive effect shifts the para carbon to ~95–100 ppm .
    • Mass Spectrometry : Molecular ion peak at m/z 288 (C₁₁H₁₅I) with fragments at m/z 171 (loss of I) and m/z 135 (tert-butyl group cleavage) .

Q. What are the common reactivity patterns of the iodo substituent in this compound?

  • Nucleophilic Substitution : Iodine’s leaving-group ability facilitates reactions with amines (e.g., NH₃ in ethanol, 80°C) or alkoxides to form 4-substituted derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst in THF/H₂O at 80°C yields biaryl products .

Advanced Research Questions

Q. How does the tert-butyl group influence reaction kinetics in substitution pathways?

  • Steric Hindrance : The bulky tert-butyl group slows para-substitution by ~30% compared to unsubstituted analogs, as shown in kinetic studies of SNAr reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states, improving yields by 15–20% .

Q. What mechanistic insights explain competing pathways in iodination vs. oxidation reactions?

  • Iodination Selectivity : The methyl group’s electron-donating effect directs iodination to the para position (Hammett σ⁺ = -0.17), confirmed by DFT calculations .
  • Oxidation Challenges : Iodine’s resistance to oxidation (vs. Br/Cl) allows selective functionalization of methyl or tert-butyl groups without C-I bond cleavage .

Q. How can computational chemistry predict regioselectivity in further derivatization?

  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites. For this compound, the meta position (relative to iodine) is most reactive (f⁺ = 0.12), guiding nitration or sulfonation .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) propose routes using tert-butylbenzene precursors and iodinating agents, validated by >85% pathway accuracy .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions?

  • Catalyst Screening : Pd/C with K₂CO₃ in DMF achieves 92% yield in Heck couplings, outperforming Pd(OAc)₂ by 25% due to enhanced stability .
  • Microwave Assistance : Reducing reaction time from 24h to 2h (150°C, 300W) minimizes tert-butyl group decomposition .

Key Considerations for Researchers

  • Contradictions : While iodine is typically a good leaving group, steric hindrance from the tert-butyl group may necessitate elevated temperatures (>100°C) for efficient substitution .

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